2-Bromo-2-cyclohexylacetic acid
Overview
Description
2-Bromo-2-cyclohexylacetic acid is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a derivative of acetic acid where a bromine atom and a cyclohexyl group are attached to the alpha carbon. This compound is known for its applications in various chemical reactions and research fields due to its unique structure and reactivity.
Scientific Research Applications
2-Bromo-2-cyclohexylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for 2-Bromo-2-cyclohexylacetic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Preparation Methods
The synthesis of 2-Bromo-2-cyclohexylacetic acid typically involves the bromination of cyclohexylacetic acid. One common method includes the reaction of cyclohexylacetic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining quality and efficiency.
Chemical Reactions Analysis
2-Bromo-2-cyclohexylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxy-2-cyclohexylacetic acid.
Reduction Reactions: The compound can be reduced to 2-cyclohexylacetic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding ketones or carboxylic acids.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism by which 2-Bromo-2-cyclohexylacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and cyclohexyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its mechanism of action include nucleophilic substitution and reduction-oxidation processes .
Comparison with Similar Compounds
2-Bromo-2-cyclohexylacetic acid can be compared with other similar compounds, such as:
2-Bromo-2-phenylacetic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
2-Chloro-2-cyclohexylacetic acid: Similar but with a chlorine atom instead of bromine.
2-Bromo-2-methylacetic acid: Similar but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the cyclohexyl group and bromine atom.
Properties
IUPAC Name |
2-bromo-2-cyclohexylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXUBBDWRDPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-00-2 | |
Record name | NSC12788 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-2-cyclohexylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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